molecular formula C8H6FN B127801 6-Fluoroindole CAS No. 399-51-9

6-Fluoroindole

Cat. No. B127801
Key on ui cas rn: 399-51-9
M. Wt: 135.14 g/mol
InChI Key: YYFFEPUCAKVRJX-UHFFFAOYSA-N
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Patent
US08071584B2

Procedure details

To a stirred suspension of (1E)-(4-fluoro-2-nitrophenyl)ethanal semicarbazone (27.0 g, 0.110 mol) in THF (750 mL) in a 1 L bomb was added Rh/C (5%; 3.5 g, 0.002 mol Rh) slurried in toluene and Fe(OAc)2 (2.9 g, 0.017 mol). The bomb was charged with H2 to 50 atm and stirred at room temperature for 2 days. The reaction mixture was filtered through celite, washing with MeOH (150 mL). The filtrate was concentrated to give a black oil that was partitioned between DCM (500 mL) and water (300 mL). The layers were separated and the aqueous fraction was extracted with DCM (2×200 mL). The combined organic extracts were washed with brine (200 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and treated with flash silica to decolourise the solution. The mixture was filtered concentrated under reduced pressure, giving 12.9 g (87%) of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Fe(OAc)2
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]/[CH:9]=N/NC(N)=O)=[C:4]([N+:15]([O-])=O)[CH:3]=1>C1COCC1.C1(C)C=CC=CC=1.[Rh]>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:9][NH:15]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C/C=N/NC(=O)N)[N+](=O)[O-]
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Fe(OAc)2
Quantity
2.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The bomb was charged with H2 to 50 atm
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washing with MeOH (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a black oil that
CUSTOM
Type
CUSTOM
Details
was partitioned between DCM (500 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction was extracted with DCM (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (100 mL)
ADDITION
Type
ADDITION
Details
treated with flash silica
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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